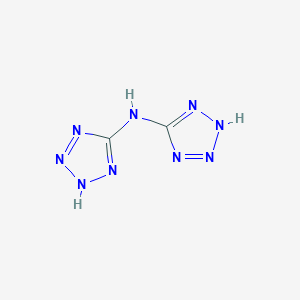
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
Vue d'ensemble
Description
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
The synthesis of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine typically involves the reaction of 5-aminotetrazole with cyanogen azide. This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be represented as follows:
5-aminotetrazole+cyanogen azide→this compound
The reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding tetrazole oxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted tetrazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine has a wide range of scientific research applications, including:
Biology: Tetrazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Tetrazoles are known to exhibit various pharmacological activities, such as antihypertensive, anti-inflammatory, and anticonvulsant effects. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of high-energy materials, such as explosives and propellants, due to its high nitrogen content and energetic properties.
Mécanisme D'action
The mechanism of action of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine depends on its specific application. In biological systems, tetrazole derivatives are known to interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins and result in various biological effects. For example, tetrazoles have been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure.
Comparaison Avec Des Composés Similaires
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine can be compared with other similar compounds, such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound is also a tetrazole derivative with high nitrogen content and is used in the development of energetic materials.
3-azido-4-(2H-tetrazol-5-yl)furazan: This compound contains both tetrazole and furazan rings and is known for its high energy density and thermal stability.
N3,N6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine: This compound is a tetrazine derivative with two tetrazole rings and is used in the synthesis of high-energy materials.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N9/c3(1-4-8-9-5-1)2-6-10-11-7-2/h(H3,3,4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHYSAOMMVOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)NC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398220 | |
| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127661-01-2 | |
| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B168731.png)




![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)




